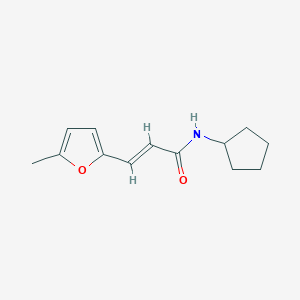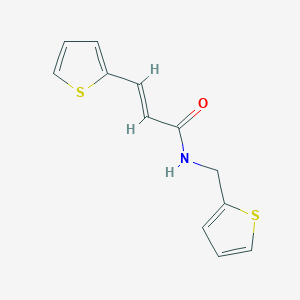![molecular formula C25H21N3OS B458489 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B458489.png)
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring, a pyrazoline ring, and various phenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole typically involves the condensation of appropriate thiazole and pyrazoline precursors. One common method involves the reaction of 4-phenylthiazole-2-carbaldehyde with 4-methoxyphenylhydrazine and phenylhydrazine under acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrazoline rings .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-chlorophenyl)-2-pyrazoline
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-nitrophenyl)-2-pyrazoline
- 1-(4-Phenylthiazole-2-yl)-3-phenyl-5-(4-hydroxyphenyl)-2-pyrazoline
Uniqueness
2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets .
Propriétés
Formule moléculaire |
C25H21N3OS |
|---|---|
Poids moléculaire |
411.5g/mol |
Nom IUPAC |
2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C25H21N3OS/c1-29-21-14-12-20(13-15-21)24-16-22(18-8-4-2-5-9-18)27-28(24)25-26-23(17-30-25)19-10-6-3-7-11-19/h2-15,17,24H,16H2,1H3 |
Clé InChI |
GBYLVABADFVOHU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-(6-{[(5-bromo-2-thienyl)carbonyl]amino}hexyl)-2-thiophenecarboxamide](/img/structure/B458406.png)

![N-[1-(1-adamantyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B458408.png)

![5-chloro-N-(9-{[(5-chloro-2-thienyl)carbonyl]amino}nonyl)-2-thiophenecarboxamide](/img/structure/B458412.png)

![2,2,2-trifluoro-N-{9-[(trifluoroacetyl)amino]nonyl}acetamide](/img/structure/B458416.png)
![6-Tert-pentyl-2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B458418.png)
![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B458419.png)


![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)


